molecular formula C7H7BrClNO B110512 4-Bromo-5-chloro-2-methoxyaniline CAS No. 102170-53-6

4-Bromo-5-chloro-2-methoxyaniline

Cat. No. B110512
Key on ui cas rn: 102170-53-6
M. Wt: 236.49 g/mol
InChI Key: QXHFCTQXBMGLQY-UHFFFAOYSA-N
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Patent
US07846671B2

Procedure details

Bromine (26.4 g) was added to a solution of 4-chloro-o-anisidine (23.55 g) in dichloromethane (400 mL) at room temperature. The resulting mixture was stirred for 10 hours and quenched with NaOH. The organic layer was washed with brine, dried over MgSO4, and concentrated. Purification by flash chromatography over silica gel (elution with 10% ethyl acetate in hexanes) gave 11.8 g (33%) of the desired 4-chloro-5-bromo-2-aminoanisole. 1H NMR (300 MHz, CDC13) d 6.94 (s, 1 H), 6.78 (s, 1 H), 3.83 (s, 3 H).
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([NH2:12])[C:7](=[CH:10][CH:11]=1)[O:8][CH3:9]>ClCCl>[Cl:3][C:4]1[C:11]([Br:1])=[CH:10][C:7]([O:8][CH3:9])=[C:6]([NH2:12])[CH:5]=1

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
23.55 g
Type
reactant
Smiles
ClC=1C=C(C(OC)=CC1)N
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with NaOH
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel (elution with 10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Br)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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